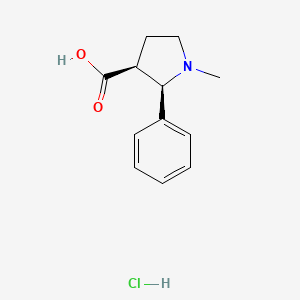
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-5-(methylcarbamoyl)benzene-1-sulfonyl chloride (3-CM-5-MCB-1-SC) is a synthetic organic compound used in scientific research and laboratory experiments. It is a white powder with a molecular weight of 299.9 g/mol and a melting point of 135-136°C. It is a derivative of benzene and is used in a variety of synthetic organic chemistry applications.
Aplicaciones Científicas De Investigación
Friedel-Crafts Sulfonylation : This compound has been used in Friedel-Crafts sulfonylation reactions, a critical process in organic synthesis, especially for the production of diaryl sulfones. This reaction showcases enhanced reactivity and high yields under ambient conditions in certain media, indicating its importance in synthetic chemistry (Nara, Harjani, & Salunkhe, 2001).
Antimicrobial Activity : Research involving the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole indicates potential antimicrobial applications. This involves the treatment of related compounds with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of significant antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis and Reactivity Studies : The compound has been a subject of synthesis and reactivity studies, such as in the preparation of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, providing insights into the mechanisms of organic reactions and potential applications in developing new compounds (Katritzky, Rachwał, Smith, & Steel, 1995).
Catalytic Systems for Benzimidazole Synthesis : It plays a role in catalytic systems, like in the synthesis of benzimidazole derivatives. This process, utilizing certain ionic liquids and FeCl3, demonstrates its utility in facilitating efficient and green synthesis methods at room temperature (Khazaei et al., 2011).
Sulfonamide Synthesis : The compound is instrumental in the synthesis of aromatic sulfonamides, a class of compounds with pharmaceutical importance. The process, mediated by ionic liquids, offers a rapid and ambient route for synthesizing these compounds, demonstrating the compound's relevance in medicinal chemistry (Naik, Harjani, Nara, & Salunkhe, 2004).
Oxidative Conversion in Organic Chemistry : It is also used in the oxidative conversion of thiols and disulfide to sulfonyl chlorides, a process that is significant in organic synthesis for the production of aryl or heteroarylsulfonyl chlorides (Veisi, Ghorbani‐Vaghei, & Mahmoodi, 2011).
Propiedades
IUPAC Name |
3-chloro-2-methyl-5-(methylcarbamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-5-7(10)3-6(9(13)12-2)4-8(5)16(11,14)15/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXADVSLDCVFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)



![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)


![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
